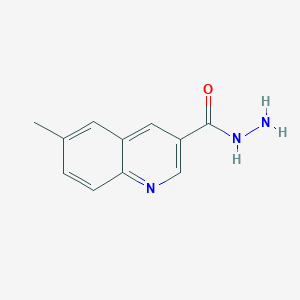
6-Methylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a carbohydrazide group at the 3-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-3-carbohydrazide typically involves the reaction of 6-methylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
6-Methylquinoline-3-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives with oxidized functional groups.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an antitubercular and anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Quinoline-3-carbohydrazide: Lacks the methyl group at the 6-position.
2-Methylquinoline-3-carbohydrazide: Methyl group is at the 2-position instead of the 6-position.
6-Methylquinoline-3-carboxylic acid: Lacks the carbohydrazide group.
Uniqueness: 6-Methylquinoline-3-carbohydrazide is unique due to the presence of both the methyl group at the 6-position and the carbohydrazide group at the 3-position. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
Actividad Biológica
6-Methylquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a quinoline ring substituted with a methyl group and a carbohydrazide moiety. Its molecular formula is C10H10N4O, with a molecular weight of approximately 202.21 g/mol. The structural features contribute to its lipophilicity and potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
2. Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity, particularly against human cancer cell lines. For instance, cytotoxicity assays revealed that it significantly inhibits the proliferation of cancer cells, with IC50 values indicating moderate potency (ranging from 10 µM to 20 µM in various studies). The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression.
3. Anti-inflammatory Effects
this compound has also shown anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolic processes, disrupting essential functions in pathogens and cancer cells.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, altering cellular responses that lead to apoptosis or inhibition of proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it could induce oxidative stress in cells, leading to cell death through ROS-mediated pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
YLCRIQJWJXWLKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN=C2C=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















